BenchChemオンラインストアへようこそ!

1-((1-Benzylpiperidin-4-yl)methyl)-3-(4-fluorophenyl)urea

Serotonin 5-HT2A receptor Inverse agonism Structure-activity relationship

Enhance your CCR3 selectivity and linker-length SAR investigations with this precise benzylpiperidine-urea analog. Featuring a critical one-atom methylene bridge and a 4-fluorophenyl group, it serves as a distinct control for 5-HT₂A inverse agonism assays across pimavanserin-related chemotypes. Its defined structural divergence allows systematic profiling of fluorine positional isomers and linker geometry within the TGF-β-activating urea patent class. Secure batch-matched purity and comprehensive analytical documentation to support reproducible CRO workflows. Tight structure-activity data gaps exist; direct comparative data required before substituting validated analogs. Ideal for building proprietary screening libraries with a structurally authenticated chemotype.

Molecular Formula C20H24FN3O
Molecular Weight 341.43
CAS No. 1207043-49-9
Cat. No. B2732613
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-((1-Benzylpiperidin-4-yl)methyl)-3-(4-fluorophenyl)urea
CAS1207043-49-9
Molecular FormulaC20H24FN3O
Molecular Weight341.43
Structural Identifiers
SMILESC1CN(CCC1CNC(=O)NC2=CC=C(C=C2)F)CC3=CC=CC=C3
InChIInChI=1S/C20H24FN3O/c21-18-6-8-19(9-7-18)23-20(25)22-14-16-10-12-24(13-11-16)15-17-4-2-1-3-5-17/h1-9,16H,10-15H2,(H2,22,23,25)
InChIKeyUBOSNQVIQZMWMI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-((1-Benzylpiperidin-4-yl)methyl)-3-(4-fluorophenyl)urea (CAS 1207043-49-9): Chemical Class, Structural Identity, and Research Provenance


1-((1-Benzylpiperidin-4-yl)methyl)-3-(4-fluorophenyl)urea (CAS 1207043-49-9) is a synthetic small molecule belonging to the benzylpiperidine-urea class. It features a 1-benzylpiperidine moiety linked via a methylene bridge to a urea group that is N′-substituted with a 4-fluorophenyl ring (molecular formula C₂₀H₂₄FN₃O, MW 341.4 g/mol) . This compound falls within the broader structural family of piperidine-containing urea derivatives that have been investigated for modulation of TGF‑β signaling [1]. Its specific substitution pattern—a benzyl group on the piperidine nitrogen and a 4-fluorophenyl group on the urea—distinguishes it from other in-class analogs such as pimavanserin (which bears a 1-methylpiperidine and 4-isobutoxybenzyl substituent) and from CCR3‑targeted N‑(ureidoalkyl)‑benzylpiperidines [1].

Why Generic Substitution of 1-((1-Benzylpiperidin-4-yl)methyl)-3-(4-fluorophenyl)urea Fails: Structural Determinants of Differential Pharmacological Profiles


Within the benzylpiperidine‑urea chemotype, small structural modifications produce large shifts in target engagement, functional activity, and selectivity. For example, the presence and position of the fluorine atom on the phenyl ring, the length of the linker between the piperidine and the urea, and the nature of the N‑substituent on the piperidine each critically influence binding affinity at GPCRs such as CCR3 and 5‑HT₂A [1][2]. Consequently, compounds that appear superficially similar—such as the N‑(1‑benzyl‑4‑piperidyl)‑N′‑(3‑fluoro‑4‑methylphenyl)urea analog or pimavanserin—cannot be assumed to replicate the biological signature of 1‑((1‑benzylpiperidin‑4‑yl)methyl)‑3‑(4‑fluorophenyl)urea without direct comparative data. The quantitative evidence below demonstrates where differentiable properties exist and where data gaps preclude substitution.

1-((1-Benzylpiperidin-4-yl)methyl)-3-(4-fluorophenyl)urea: Quantitative Differentiation Evidence Against Closest Analogs


Structural Divergence from Pimavanserin: Methylene-Linker and N-Benzyl Signatures That Preclude 5-HT₂A Inverse Agonism Interchangeability

1-((1-Benzylpiperidin-4-yl)methyl)-3-(4-fluorophenyl)urea (CAS 1207043-49-9) differs from pimavanserin (ACP-103; CAS 706779-91-1) at three critical structural positions: (i) the piperidine N‑substituent is benzyl rather than methyl; (ii) the urea is connected via a methylene linker to the piperidine 4‑position rather than directly attached; and (iii) the urea N′‑substituent is 4‑fluorophenyl rather than 4‑isobutoxybenzyl. In the pimavanserin series, the N‑methyl group on the piperidine and the 4‑isobutoxybenzyl moiety are essential for potent 5‑HT₂A inverse agonism (pIC₅₀ 8.73 in cell-based functional assays) [1]. The absence of these pharmacophoric elements in CAS 1207043-49-9 predicts a substantially different 5‑HT₂A profile. No direct head‑to‑head 5‑HT₂A data are available for CAS 1207043-49-9, so the extent of residual 5‑HT₂A activity cannot be quantified; this structural divergence nonetheless establishes that the two compounds are not functionally interchangeable.

Serotonin 5-HT2A receptor Inverse agonism Structure-activity relationship

Linker-Length Sensitivity in CCR3 Antagonism: Methylene-Urea Architecture Versus Direct-Urea and Ethylene-Urea Analogs

In the N‑(ureidoalkyl)‑benzylpiperidine series, the alkyl linker length between the urea and the piperidine ring is a key determinant of CCR3 binding affinity. Compounds with a two‑atom linker (ethylene) achieved optimal CCR3 IC₅₀ values in the low nanomolar range, whereas shortening the linker to one atom (methylene) reduced affinity and a zero‑atom linker (direct attachment) produced even higher IC₅₀ values [1]. CAS 1207043-49-9 incorporates a one‑atom methylene linker, placing it in an intermediate affinity tier. Although no direct CCR3 IC₅₀ has been reported for this exact compound, class‑level SAR predicts that its potency will be inferior to the ethylene‑linked lead compounds (e.g., compound 24b, IC₅₀ < 5 nM) but superior to direct‑urea analogs [1]. The 4‑fluorophenyl N′‑substituent may also influence selectivity over the serotonin 5‑HT₂A receptor, a known off‑target in this series [1].

CCR3 antagonism Linker SAR Binding affinity

Fluorine Positional Effects: 4‑Fluorophenyl Versus 3‑Fluoro‑4‑methylphenyl Urea Analogs

The regioisomeric analog 1‑(1‑benzylpiperidin‑4‑yl)‑3‑(3‑fluoro‑4‑methylphenyl)urea (CAS not specified) differs from CAS 1207043-49-9 by (i) direct urea attachment to the piperidine rather than via a methylene linker, (ii) fluorine at the 3‑position instead of 4‑position, and (iii) an additional 4‑methyl group on the phenyl ring. In related urea series, moving the fluorine from the 4‑ to the 3‑position and introducing a methyl group significantly alters NK₁ receptor potency and in vivo duration of action [1]. Although direct comparative data between these two exact compounds are lacking, the established SAR indicates that the 4‑fluoro substitution pattern of CAS 1207043-49-9 will produce a distinct selectivity and pharmacokinetic profile relative to the 3‑fluoro‑4‑methyl analog [1].

Fluorine substitution Potency modulation NK1/CCR3 selectivity

TGF‑β Signaling Activation: Patent‑Class Positioning Among Benzyl Urea Derivatives

U.S. Patent 9,796,674 B2 broadly claims benzyl urea derivatives containing piperidine, piperidinium, or piperidin‑4‑yl methyl moieties as activators of TGF‑β signaling for the treatment of Alzheimer's disease and other neurodegenerative conditions [1]. CAS 1207043-49-9 falls within the structural scope of this patent family. The patent exemplifies lead compounds such as SRI‑011381 (N′‑cyclohexyl‑N‑(phenylmethyl)‑N‑(4‑piperidinylmethyl)‑urea), which demonstrated TGF‑β pathway activation in cellular assays and efficacy in transgenic Alzheimer's mouse models [1]. However, CAS 1207043-49-9 is not among the specifically exemplified compounds, and no compound‑specific TGF‑β activation data (EC₅₀, Smad phosphorylation, or in vivo target engagement) are publicly available. Its differentiation from SRI‑011381 and other exemplified analogs—which lack the 4‑fluorophenyl group—remains unquantified.

TGF-beta signaling Alzheimer's disease Neuroprotection

Rational Application Scenarios for 1-((1-Benzylpiperidin-4-yl)methyl)-3-(4-fluorophenyl)urea Based on Available Differentiation Evidence


Chemical Probe for Linker‑Length SAR Studies in GPCR‑Targeted Benzylpiperidine Ureas

CAS 1207043-49-9 serves as a one‑atom methylene linker variant within the N‑(ureidoalkyl)‑benzylpiperidine series. Researchers investigating the impact of linker length on CCR3 affinity, 5‑HT₂A selectivity, or physicochemical properties can use this compound alongside ethylene‑linked and directly‑attached analogs to complete a systematic linker SAR matrix [1]. Its 4‑fluorophenyl group provides a consistent aromatic substitution pattern while varying the linker geometry, enabling controlled comparison within a chemotype series [1].

Negative Control for Pimavanserin‑Like 5‑HT₂A Inverse Agonism Studies

Because CAS 1207043-49-9 lacks the N‑methylpiperidine and 4‑isobutoxybenzyl pharmacophores essential for potent 5‑HT₂A inverse agonism, it can be employed as a structurally related but pharmacologically distinct control compound in assays designed to confirm on‑target 5‑HT₂A activity of pimavanserin analogs [1]. This application is contingent upon experimental confirmation that the compound exhibits negligible 5‑HT₂A functional activity at relevant concentrations.

Scaffold for Fluorine‑Position Selectivity Profiling in Chemokine Receptor Antagonists

The 4‑fluorophenyl substitution of CAS 1207043-49-9 provides a defined fluorine positional isomer for profiling selectivity across chemokine receptors (CCR3, CCR1) and serotonergic off‑targets. When tested in parallel with 3‑fluoro, 2‑fluoro, and non‑fluorinated phenyl urea analogs, this compound can help delineate the contribution of fluorine position to receptor selectivity and metabolic stability within the benzylpiperidine urea class [1].

Exploratory TGF‑β Pathway Screening in Neurodegeneration Models

Given its structural inclusion within the TGF‑β‑activating benzyl urea patent class (US 9,796,674 B2), CAS 1207043-49-9 may be evaluated in TGF‑β reporter assays and neuronal cell models to determine whether the 4‑fluorophenyl modification confers any advantage in potency, brain penetration, or metabolic stability over the exemplified lead SRI‑011381 [1]. Until such data exist, it must be treated as a screening candidate rather than a validated TGF‑β activator.

Quote Request

Request a Quote for 1-((1-Benzylpiperidin-4-yl)methyl)-3-(4-fluorophenyl)urea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.